molecular formula C15H18ClN3O2 B7543688 1-(4-chlorophenyl)-N-(3-ethoxypropyl)pyrazole-4-carboxamide

1-(4-chlorophenyl)-N-(3-ethoxypropyl)pyrazole-4-carboxamide

Cat. No. B7543688
M. Wt: 307.77 g/mol
InChI Key: TWPFJDRZRVAYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(3-ethoxypropyl)pyrazole-4-carboxamide is a synthetic compound that belongs to the pyrazole class of compounds. The compound is of interest to scientists due to its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 1-(4-chlorophenyl)-N-(3-ethoxypropyl)pyrazole-4-carboxamide is not fully understood. However, it is thought to act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, the compound may increase the inhibitory tone in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, the compound has been shown to increase the levels of GABA in the brain, which is consistent with its mechanism of action as a positive allosteric modulator of the GABA-A receptor. The compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chlorophenyl)-N-(3-ethoxypropyl)pyrazole-4-carboxamide in lab experiments is its anxiolytic and antidepressant effects. This makes it a useful tool for studying the neural mechanisms underlying anxiety and depression. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 1-(4-chlorophenyl)-N-(3-ethoxypropyl)pyrazole-4-carboxamide. One direction is to further investigate its mechanism of action, particularly its effects on the GABA-A receptor. Another direction is to explore its potential therapeutic applications in the treatment of anxiety and depression. Additionally, the compound may have applications in other areas of neuroscience research, such as the study of learning and memory.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-(3-ethoxypropyl)pyrazole-4-carboxamide involves the reaction of 4-chlorobenzaldehyde with 3-ethoxypropanol in the presence of a base to form 4-chloro-3-ethoxybenzaldehyde. This intermediate is then reacted with hydrazine hydrate and acetic acid to form 4-chloro-3-ethoxyphenylhydrazine. The final step involves the reaction of 4-chloro-3-ethoxyphenylhydrazine with ethyl 2-oxo-2-(4-chlorophenyl)acetate in the presence of a base to form this compound.

Scientific Research Applications

1-(4-chlorophenyl)-N-(3-ethoxypropyl)pyrazole-4-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression.

properties

IUPAC Name

1-(4-chlorophenyl)-N-(3-ethoxypropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-2-21-9-3-8-17-15(20)12-10-18-19(11-12)14-6-4-13(16)5-7-14/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPFJDRZRVAYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CN(N=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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